molecular formula C7H3BrF2N2 B175396 4-Amino-3-bromo-2,5-difluorobenzonitrile CAS No. 112279-62-6

4-Amino-3-bromo-2,5-difluorobenzonitrile

Cat. No. B175396
M. Wt: 233.01 g/mol
InChI Key: CGPLHHFKFCRIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Amino-3-bromo-2,5-difluorobenzonitrile” is a chemical compound with the CAS Number: 112279-62-6 . It has a molecular weight of 233.02 .


Molecular Structure Analysis

The InChI code for “4-Amino-3-bromo-2,5-difluorobenzonitrile” is 1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “4-Amino-3-bromo-2,5-difluorobenzonitrile” are not available, similar compounds like “4-Bromo-2-fluorobenzonitrile” have been used in the preparation of heterocycles .


Physical And Chemical Properties Analysis

“4-Amino-3-bromo-2,5-difluorobenzonitrile” has a molecular weight of 233.02 .

Scientific Research Applications

Amino-1,2,4-triazoles in Organic Synthesis

Amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their derivatives have applications in creating heat-resistant polymers, fluorescent products, and ionic liquids for use in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Carbon Capture and Conversion

Ionic liquids, incorporating functional groups similar to those in 4-Amino-3-bromo-2,5-difluorobenzonitrile, have been studied for CO2 capture and conversion into value-added chemicals like quinazoline-2,4(1H,3H)-diones. These findings highlight potential applications in environmental remediation and the synthesis of complex organic molecules (Zhang et al., 2023).

Luminescent Micelles for Sensing Applications

Luminescent micelles, which could theoretically incorporate 4-Amino-3-bromo-2,5-difluorobenzonitrile, are used as sensors for detecting hazardous materials, including explosives. Such micelles are valuable in forensic applications, environmental monitoring, and safety protocols (Paria et al., 2022).

Antioxidant Activity Analysis

Methods to determine antioxidant activity, which could be relevant to studying the effects of 4-Amino-3-bromo-2,5-difluorobenzonitrile derivatives, involve various chemical and electrochemical assays. These methods are essential in food engineering, medicine, and pharmacy, highlighting the compound's potential utility in these areas (Munteanu & Apetrei, 2021).

Conducting Polymers and Molecularly Imprinted Polymers for Amino Acid Sensing

Sensors and biosensors made with conducting polymers and molecularly imprinted polymers, which could utilize 4-Amino-3-bromo-2,5-difluorobenzonitrile as a building block, are employed for the electrochemical detection of amino acids. This application is crucial for medicine, pharmacy, and environmental monitoring (Dinu & Apetrei, 2022).

Safety And Hazards

The compound has a GHS07 pictogram, with the signal word "Warning" . It’s important to avoid dust formation, not get it in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

properties

IUPAC Name

4-amino-3-bromo-2,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2N2/c8-5-6(10)3(2-11)1-4(9)7(5)12/h1H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPLHHFKFCRIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)N)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562300
Record name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-bromo-2,5-difluorobenzonitrile

CAS RN

112279-62-6
Record name 4-Amino-3-bromo-2,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of bromine (1.65 mL, 32 mmol), water (2 mL), and 4-amino-2,5-difluorobenzonitrile (5 g, 32 mmol) in acetic acid (50 mL) was stirred at RT for 16 h. The mixture was poured into ice cooled saturated sodium bicarbonate solution, causing a solid to separate out. The solid was filtered and washed with water. The solid was then dissolved in DCM, washed with water, dried over sodium sulfate, filtered, and concentrated to afford 7 g (92%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 7.18-7.21 (m, 1H), 4.80 (br. s, 2H).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

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